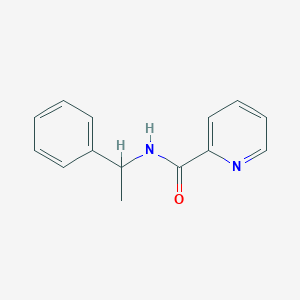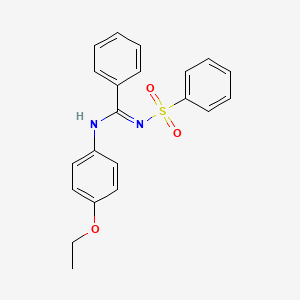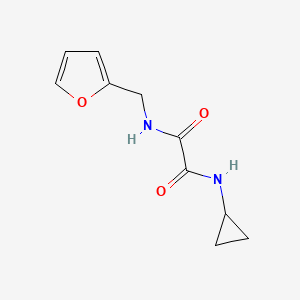![molecular formula C16H14O5S2 B5917594 2,2'-[oxybis(4,1-phenylenethio)]diacetic acid](/img/structure/B5917594.png)
2,2'-[oxybis(4,1-phenylenethio)]diacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2'-[oxybis(4,1-phenylenethio)]diacetic acid, also known as OPDA, is a compound that has gained interest in scientific research due to its potential applications in various fields. OPDA is a derivative of 1,2-dithiolane-3-pentanoic acid and is synthesized through a multistep process involving the reaction of 4-chloro-1,2-dithiolane-3-pentanoic acid with sodium hydroxide and hydrogen peroxide.
Mechanism of Action
2,2'-[oxybis(4,1-phenylenethio)]diacetic acid works by binding to metals such as copper and iron, which are known to play a role in oxidative stress and cellular damage. By binding to these metals, 2,2'-[oxybis(4,1-phenylenethio)]diacetic acid can prevent them from reacting with other molecules and causing damage. Additionally, 2,2'-[oxybis(4,1-phenylenethio)]diacetic acid has been shown to have an inhibitory effect on enzymes such as xanthine oxidase, which are involved in the production of reactive oxygen species.
Biochemical and Physiological Effects:
2,2'-[oxybis(4,1-phenylenethio)]diacetic acid has been shown to have a number of biochemical and physiological effects, including antioxidant activity, metal chelation, and inhibition of enzymes involved in oxidative stress. 2,2'-[oxybis(4,1-phenylenethio)]diacetic acid has also been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One advantage of using 2,2'-[oxybis(4,1-phenylenethio)]diacetic acid in lab experiments is its ability to bind to proteins and other biomolecules, making it a potentially useful tool for drug delivery and other applications. However, one limitation of using 2,2'-[oxybis(4,1-phenylenethio)]diacetic acid is its relatively complex synthesis process, which can make it difficult and time-consuming to produce in large quantities.
Future Directions
There are a number of potential future directions for research involving 2,2'-[oxybis(4,1-phenylenethio)]diacetic acid. One area of interest is the development of new drug delivery systems using 2,2'-[oxybis(4,1-phenylenethio)]diacetic acid as a binding agent. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2,2'-[oxybis(4,1-phenylenethio)]diacetic acid and its potential use in the treatment of diseases such as Alzheimer's and Parkinson's. Finally, further investigation is needed to optimize the synthesis process for 2,2'-[oxybis(4,1-phenylenethio)]diacetic acid and to develop more efficient and cost-effective methods for producing the compound.
Synthesis Methods
The synthesis of 2,2'-[oxybis(4,1-phenylenethio)]diacetic acid involves a multistep process that begins with the reaction of 4-chloro-1,2-dithiolane-3-pentanoic acid with sodium hydroxide and hydrogen peroxide. This reaction results in the formation of 4,1-phenylenethiodiacetic acid, which is then reacted with sodium hydroxide and hydrogen peroxide to produce 2,2'-[oxybis(4,1-phenylenethio)]diacetic acid.
Scientific Research Applications
2,2'-[oxybis(4,1-phenylenethio)]diacetic acid has been studied extensively in the field of biochemistry and has shown potential as a chelating agent for metals such as copper and iron. 2,2'-[oxybis(4,1-phenylenethio)]diacetic acid has also been studied for its potential use as an antioxidant and has been shown to exhibit strong antioxidant activity in vitro. Additionally, 2,2'-[oxybis(4,1-phenylenethio)]diacetic acid has been investigated for its potential use as a drug delivery system due to its ability to bind to proteins and other biomolecules.
properties
IUPAC Name |
2-[4-[4-(carboxymethylsulfanyl)phenoxy]phenyl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5S2/c17-15(18)9-22-13-5-1-11(2-6-13)21-12-3-7-14(8-4-12)23-10-16(19)20/h1-8H,9-10H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJGJYXRCITRFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)SCC(=O)O)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5210721 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(ethylsulfonyl)-2-[(4-nitrobenzyl)thio]-1,3-benzoxazole](/img/structure/B5917520.png)
![4-[(4-benzyl-1-piperazinyl)carbonyl]-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B5917534.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-N,N-diethyl-1-piperidinecarboxamide](/img/structure/B5917535.png)
![3-{2-[(4-bromobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5917543.png)
![N'-[2-(benzyloxy)benzylidene]-2-[4-(benzyloxy)phenoxy]acetohydrazide](/img/structure/B5917551.png)
![1-isopropylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5917554.png)
methyl]amino}carbonyl)amino]benzoate](/img/structure/B5917559.png)

![N-(3-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5917588.png)
![4-{4-[(3-furylmethyl)thio]-3-nitrobenzoyl}morpholine](/img/structure/B5917598.png)

![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-furohydrazide](/img/structure/B5917608.png)
